![molecular formula C17H18O5 B12541966 {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone CAS No. 144267-98-1](/img/structure/B12541966.png)
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow solid that is soluble in organic solvents such as ether, acetone, and methanol . This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be achieved through several synthetic routes:
Etherification Reaction: One method involves the base-catalyzed etherification of hydroxybenzophenone, followed by the reaction with ethylene bromide and phenylacetone[][2].
Epoxide Reaction: Another method involves the reaction of 4-hydroxybenzophenone with ethylene oxide[][2].
Chemical Reactions Analysis
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone undergoes various chemical reactions:
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl and ether groups[][2].
Scientific Research Applications
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone has several scientific research applications:
Biology: The compound is used in the synthesis of hyperbranched polymers for various biological applications.
Medicine: It is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of light-sensitive materials and adhesives[][2].
Mechanism of Action
The mechanism of action of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone involves its ability to act as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers . The compound’s hydroxyl and ether groups play a crucial role in its reactivity and stability.
Comparison with Similar Compounds
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be compared with similar compounds such as:
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: This compound has similar photoinitiating properties but differs in its molecular structure and reactivity.
2-Hydroxy-4-(octyloxy)benzophenone: Known for its use as a UV absorber, this compound has a longer alkyl chain, which affects its solubility and application.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound is used in different industrial applications due to its unique chemical properties.
Properties
CAS No. |
144267-98-1 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[2-hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18O5/c18-8-9-21-10-11-22-14-6-7-15(16(19)12-14)17(20)13-4-2-1-3-5-13/h1-7,12,18-19H,8-11H2 |
InChI Key |
NRUQBELPFPLPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



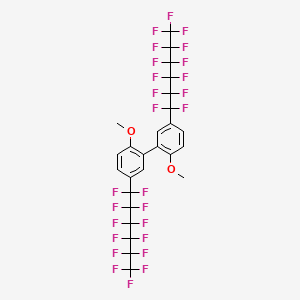
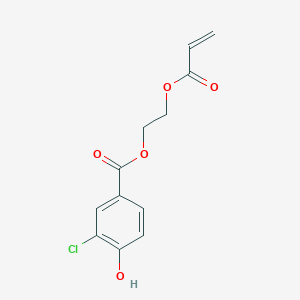
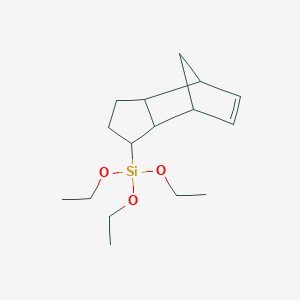
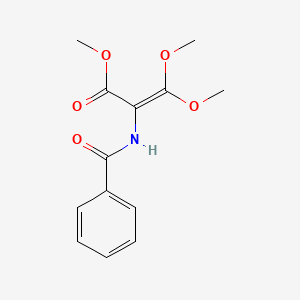
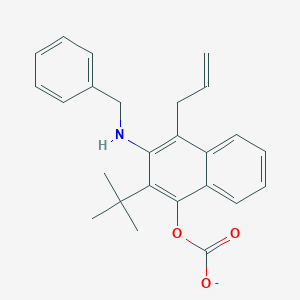

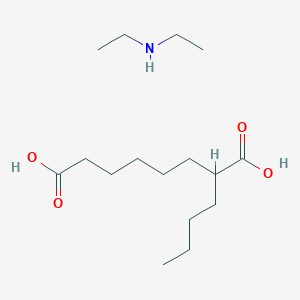
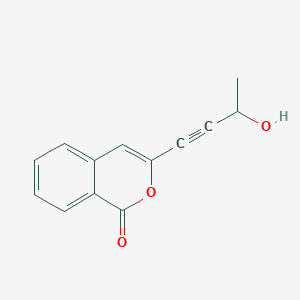
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
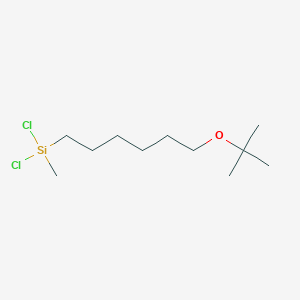
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
